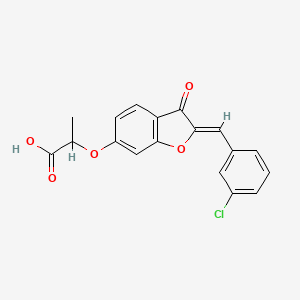

(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid (CAS No. 890632-81-2) is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a chlorobenzylidene moiety linked to a dihydrobenzofuran core, has prompted research into its biological activities, particularly its potential as an inhibitor of specific molecular targets.

Chemical Structure and Properties

The compound's molecular formula is C18H13ClO5, with a molecular weight of approximately 344.7 g/mol. The structural features include:

- Benzofuran Core : A bicyclic structure that contributes to its biological activity.

- Chlorobenzylidene Group : This moiety is hypothesized to play a critical role in the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. Notably, it has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders.

Inhibition Studies

Research indicates that the compound exhibits significant inhibitory effects on GSK-3β, with an IC50 value reported at approximately 1.6 µM in cell-based assays. Treatment of neuroblastoma N2a cells with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of its activity .

Study 1: GSK-3β Inhibition

A study conducted by researchers aimed at discovering new scaffolds for GSK-3β inhibition utilized molecular docking techniques to identify this compound as a promising candidate. The study highlighted the compound's binding affinity and interaction patterns with the enzyme, confirming its potential therapeutic implications for conditions like Alzheimer's disease and cancer .

Study 2: Structural Analysis

A structural analysis published in the IUCr journal provided insights into the conformation and stability of related compounds within the same class. The findings suggest that structural modifications can significantly impact biological activity, emphasizing the importance of further exploration into derivatives of this compound .

Data Table: Summary of Biological Activities

| Activity | Target | IC50 Value | Cell Line Tested |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 1.6 µM | Neuroblastoma N2a |

| Antioxidant Activity | N/A | N/A | N/A |

| Anti-inflammatory Potential | N/A | N/A | N/A |

科学的研究の応用

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities. The following table summarizes some of the key biological effects associated with (Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid:

| Biological Activity | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals, reducing oxidative stress. |

| Anti-inflammatory | May inhibit inflammatory pathways, contributing to reduced inflammation. |

| Antimicrobial | Demonstrated effectiveness against various bacterial and fungal strains. |

| Antitumor | Exhibits cytotoxic effects against certain cancer cell lines, suggesting potential in cancer therapy. |

These activities make the compound a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as:

- Antitumor Agents : Due to its cytotoxic properties against cancer cells.

- Anti-inflammatory Drugs : For conditions characterized by chronic inflammation.

- Antibiotics : Targeting resistant bacterial strains.

The versatility of its biological activity makes it valuable in drug discovery and development.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Chlorobenzylidene Moiety : This step may involve condensation reactions with aldehydes or ketones.

- Attachment of the Propanoic Acid Group : The final step involves functionalizing the compound to include the propanoic acid moiety.

Specific reagents and conditions are required to ensure high yields and purity of the target compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Antioxidant Studies : Research has shown that similar benzofuran derivatives exhibit significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .

- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit key inflammatory mediators, indicating their potential in treating inflammatory diseases .

- Antimicrobial Activity : Studies have confirmed that derivatives exhibit activity against various pathogens, making them candidates for antibiotic development .

化学反応の分析

Condensation Reactions

A common approach involves the reaction of benzofuran derivatives with malonic acid derivatives. For instance, the condensation of 2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol with propanoic acid derivatives under acidic or basic catalysis forms the target compound. This method leverages the reactivity of the carbonyl group in the benzofuran core to facilitate esterification or ether formation.

Decarboxylative C–C Bond Formation

Iron photocatalysis has been employed in related systems to achieve decarboxylative reactions. While not directly applied to this compound, analogous protocols using Fe₂(SO₄)₃ and ligands (e.g., 2-picolinic acid derivatives) under visible light could enable C–C bond formation between the propanoic acid moiety and benzofuran derivatives. This method is redox-neutral and avoids traditional oxidative conditions .

Esterification and Functionalization

The propanoic acid group can undergo esterification with alcohols (e.g., methanol) to form derivatives like methyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate. This reaction typically uses acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to enhance yields.

| Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|

| Condensation | Acid/base catalyst, ethanol | Target compound |

| Decarboxylative C–C | Fe₂(SO₄)₃, ligand L2, LED light | C–C bond formation |

| Esterification | MeOH, H₂SO₄, DCC | Methyl ester derivative |

Functional Group Transformations

The compound’s structural features enable diverse reactivity:

Ester Hydrolysis

The propanoic acid ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

R-O-CO-R’+H3O+→R-OH+R’-COOH

This reaction is monitored using TLC or HPLC to track acid formation.

Electrophilic Aromatic Substitution

The chlorobenzylidene moiety’s electron-withdrawing chlorine substituent activates the benzene ring for electrophilic substitution. Potential reactions include nitration or bromination, though steric hindrance from the fused furan ring may limit reactivity .

Decarboxylation

The propanoic acid group can decarboxylate under thermal or catalytic conditions (e.g., pyrolysis or metal catalysis), releasing CO₂ and forming a secondary alcohol. This pathway is relevant for generating simpler derivatives .

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Propanoic acid ester | Hydrolysis | Acid/base catalyst | Carboxylic acid |

| Chlorobenzylidene | Electrophilic substitution | NO₂⁺, Br₂ | Substituted benzene |

| Propanoic acid | Decarboxylation | Heat, metal catalyst | Secondary alcohol |

Analytical and Characterization Methods

The structural integrity of the compound is confirmed using:

Spectroscopic Analysis

-

¹H NMR : Identifies aromatic protons, ester groups, and coupling patterns.

-

¹³C NMR : Confirms carbonyl carbons (e.g., ~170 ppm for ester carbonyl).

-

IR : Detects ester C=O (~1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) stretches.

Chromatographic Monitoring

-

TLC : Tracks reaction progress using UV detection.

-

HPLC : Quantifies yields and purity, with retention times correlating to molecular weight .

Mass Spectrometry

-

ESI-MS : Provides molecular ion peaks (e.g., [M]⁺ at m/z 368 for methyl ester derivative).

Antimicrobial and Anticancer Activity

Related benzofuran derivatives exhibit antimicrobial effects against bacterial/fungal strains and anticancer activity via enzyme inhibition (e.g., SIRT2 inhibition). The chlorobenzylidene moiety may interact with biological targets through hydrophobic interactions or hydrogen bonding .

Stability and Degradation

特性

IUPAC Name |

2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-10(18(21)22)23-13-5-6-14-15(9-13)24-16(17(14)20)8-11-3-2-4-12(19)7-11/h2-10H,1H3,(H,21,22)/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOSITQCYOEVOZ-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。